molecular formula C14H13N5 B2848333 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole CAS No. 374088-47-8

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B2848333
CAS No.: 374088-47-8
M. Wt: 251.293
InChI Key: ISEUUIJOMISLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group at the 3-position and phenyl groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound endows it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine levels enhance neurotransmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, memory, and learning. By increasing acetylcholine levels, this compound can enhance the activity of this pathway .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic neurotransmission . This can result in various effects, depending on the specific neural pathways involved. For example, it could potentially improve memory and learning in individuals with neurodegenerative diseases, where cholinergic transmission is often impaired .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diphenyl ketones in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Scientific Research Applications

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
  • 3,4-diphenyl-4H-1,2,4-triazole
  • 1,2,4-triazole-3-thiol derivatives

Uniqueness

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of both hydrazinyl and diphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4,5-diphenyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c15-16-14-18-17-13(11-7-3-1-4-8-11)19(14)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEUUIJOMISLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.